molecular formula C12H18Cl2N4O B6609054 2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride CAS No. 2137704-37-9

2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride

Cat. No.: B6609054
CAS No.: 2137704-37-9
M. Wt: 305.20 g/mol
InChI Key: NJABUCPCSCRLTH-UHFFFAOYSA-N
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Description

2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride (EMIPA-DHC) is a novel small molecule that has been studied for its potential use in the field of biochemistry. EMIPA-DHC is a derivative of imidazole and is a synthetic compound that has been found to have a wide range of applications in scientific research.

Scientific Research Applications

2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride has been studied for its potential use in scientific research. It has been found to have a wide range of applications, including as an inhibitor of protein kinases, a fluorescent probe for imaging, and a potential therapeutic agent. This compound has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of protein kinases, which are enzymes that regulate the activity of other proteins. This compound is thought to bind to the active site of the enzyme, preventing it from catalyzing its target protein. In addition, this compound has been found to interact with other molecules, such as DNA, which may further explain its mechanism of action.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to have an effect on the metabolism of glucose, and has been found to inhibit the activity of certain enzymes, such as protein kinases.

Advantages and Limitations for Lab Experiments

2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive compared to other compounds. In addition, this compound is stable in aqueous solutions, making it easy to store and transport. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. In addition, this compound is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride in scientific research. These include further research into its mechanism of action, as well as its potential use as a therapeutic agent. In addition, this compound may be used to develop new fluorescent probes for imaging, as well as for the study of metabolic pathways. Finally, this compound may be used to study the effects of environmental factors on cells, such as the effects of pollutants or radiation.

Synthesis Methods

2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride is synthesized through a four-step process. First, N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide is reacted with 2-aminoethanol to form a Schiff base. Second, the Schiff base is reduced with sodium borohydride to form the desired product, this compound. Third, the product is extracted from the reaction mixture with ethyl acetate. Finally, the product is treated with hydrochloric acid to obtain this compound dihydrochloride.

Properties

IUPAC Name

2-amino-N-(3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O.2ClH/c1-3-10-8(2)14-11-5-4-9(7-16(10)11)15-12(17)6-13;;/h4-5,7H,3,6,13H2,1-2H3,(H,15,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJABUCPCSCRLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N1C=C(C=C2)NC(=O)CN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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